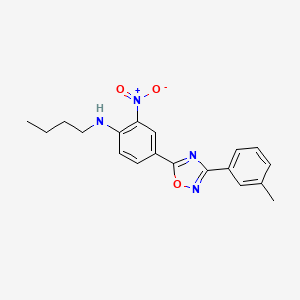
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide, commonly known as CM-156, is a compound that has gained attention in the field of scientific research due to its potential use as a therapeutic agent. CM-156 is a synthetic compound that has been developed to target specific biological pathways and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of CM-156 involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. CM-156 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to changes in gene expression that can affect cell growth and differentiation. CM-156 has also been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CM-156 has been shown to have various biochemical and physiological effects. In preclinical studies, CM-156 has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. CM-156 has also been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease. CM-156 has been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CM-156 in lab experiments is its specificity for certain biological pathways. CM-156 has been shown to inhibit the activity of HDACs and modulate the activity of the PI3K/Akt/mTOR signaling pathway, which are involved in disease progression. Another advantage of using CM-156 is its synthetic nature, which allows for the production of large quantities of the compound. However, one limitation of using CM-156 in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for CM-156 research. One direction is to further investigate its potential as a therapeutic agent for cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, including its effects on gene expression and cellular signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for CM-156 and improving its solubility in water.
Métodos De Síntesis
The synthesis of CM-156 involves the reaction of 2-chlorobenzoyl chloride with 1-(3-aminopropyl)-1,2,4-oxadiazole in the presence of triethylamine, followed by the reaction of the resulting intermediate with 3-methoxyaniline in the presence of potassium carbonate. The final product is obtained after purification by column chromatography. The synthesis method is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CM-156 has been studied for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. Preclinical studies have shown that CM-156 can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. CM-156 has also been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11(20-17(23)12-6-5-7-13(10-12)24-2)18-21-16(22-25-18)14-8-3-4-9-15(14)19/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHBJYYXTOADCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

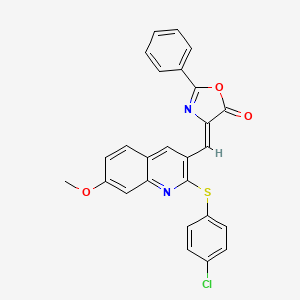
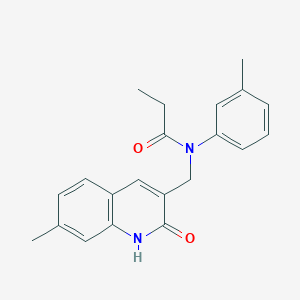
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
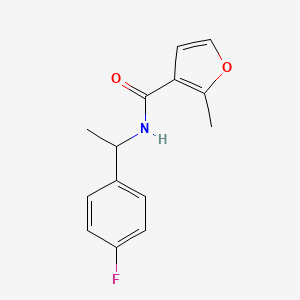
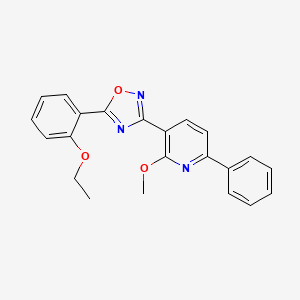
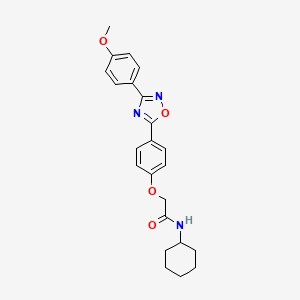
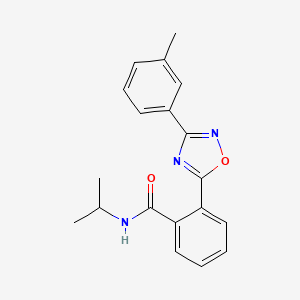
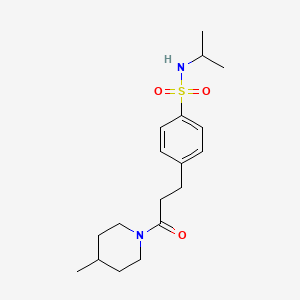


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)


